molecular formula C14H18N2O B11105467 (2E)-2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanamide

(2E)-2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanamide

Cat. No.: B11105467
M. Wt: 230.31 g/mol
InChI Key: DUVCZACXAHCUHM-KPKJPENVSA-N
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Description

(2E)-2-(3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)ACETAMIDE is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline ring system substituted with trimethyl groups and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)ACETAMIDE typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction, where the isoquinoline derivative reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-(3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)ACETAMIDE would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the isoquinoline ring or the acetamide moiety is oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield fully saturated isoquinoline derivatives, and substitution may yield various functionalized isoquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-2-(3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)ACETAMIDE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)ACETAMIDE: can be compared with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of (2E)-2-(3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)ACETAMIDE lies in its specific substitution pattern and the presence of the acetamide moiety, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(2E)-2-(3,3,5-trimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide

InChI

InChI=1S/C14H18N2O/c1-9-5-4-6-10-11(9)8-14(2,3)16-12(10)7-13(15)17/h4-7,16H,8H2,1-3H3,(H2,15,17)/b12-7+

InChI Key

DUVCZACXAHCUHM-KPKJPENVSA-N

Isomeric SMILES

CC1=C2CC(N/C(=C/C(=O)N)/C2=CC=C1)(C)C

Canonical SMILES

CC1=C2CC(NC(=CC(=O)N)C2=CC=C1)(C)C

Origin of Product

United States

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